molecular formula C12H8N2O5 B6328400 2-Nitro-4-(3-nitrophenyl)phenol, 95% CAS No. 97851-14-4

2-Nitro-4-(3-nitrophenyl)phenol, 95%

Cat. No. B6328400
CAS RN: 97851-14-4
M. Wt: 260.20 g/mol
InChI Key: SLRQNUOHLJYXRG-UHFFFAOYSA-N
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Description

2-Nitro-4-(3-nitrophenyl)phenol (95%) is an organic compound that is widely used in a range of scientific research applications. It is a white crystalline solid with a melting point of 166-168 °C. This compound is a nitrophenol, which is a type of phenol that contains a nitro group. It is commonly used as a reagent in organic synthesis and is also used in biochemical and physiological research.

Scientific Research Applications

2-Nitro-4-(3-nitrophenyl)phenol (95%) is widely used in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It has also been used in the synthesis of organic compounds, the study of drug metabolism, and the study of the structure and function of proteins. It has also been used in the study of enzyme kinetics and the study of cell signaling pathways.

Mechanism of Action

2-Nitro-4-(3-nitrophenyl)phenol (95%) is an inhibitor of enzymes. It works by binding to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction. This inhibition of the enzyme prevents the reaction from occurring, which can be used to study the structure and function of the enzyme.
Biochemical and Physiological Effects
2-Nitro-4-(3-nitrophenyl)phenol (95%) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. It has also been shown to inhibit the enzyme NADH oxidase, which is involved in the production of reactive oxygen species. In addition, it has been shown to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.

Advantages and Limitations for Lab Experiments

2-Nitro-4-(3-nitrophenyl)phenol (95%) has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively stable compound, which makes it easy to store and use. In addition, it is a relatively inexpensive compound, which makes it accessible to most laboratories. However, it has been shown to be toxic at high concentrations, so caution must be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research involving 2-Nitro-4-(3-nitrophenyl)phenol (95%). One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to investigate its potential applications in drug development and pharmaceutical research. Additionally, further research could be done to explore its potential uses in biotechnology and biochemistry. Finally, further research could be done to explore its potential uses in medical diagnostics and imaging.

Synthesis Methods

2-Nitro-4-(3-nitrophenyl)phenol (95%) can be synthesized from the reaction of phenol and nitric acid. The reaction is carried out in aqueous acetic acid at a temperature of 80-85 °C. The reaction produces a white precipitate which is the desired product. The reaction is usually carried out in a three-necked round-bottom flask equipped with a condenser and a stirrer. The reaction is then cooled and the precipitate is filtered and washed with cold water. The product is then dried and can be stored in a dry place.

properties

IUPAC Name

2-nitro-4-(3-nitrophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-12-5-4-9(7-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRQNUOHLJYXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243288
Record name 4-Biphenylol, 3,3'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,3'-dinitrobiphenyl

CAS RN

97851-14-4
Record name 4-Biphenylol, 3,3'-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097851144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylol, 3,3'-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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